2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylanilino group, and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 4-[(3,5-dimethylanilino)sulfonyl]phenylamine: The 4-chlorophenoxyacetic acid is then coupled with 4-[(3,5-dimethylanilino)sulfonyl]phenylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
4-chlorophenoxyacetic acid: A plant growth regulator.
N-(4-chlorophenyl)-N’-phenylurea: A herbicide with similar structural features.
Uniqueness
2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H21ClN2O4S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-11-16(2)13-19(12-15)25-30(27,28)21-9-5-18(6-10-21)24-22(26)14-29-20-7-3-17(23)4-8-20/h3-13,25H,14H2,1-2H3,(H,24,26) |
InChI Key |
DLADNPSWJHNPLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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